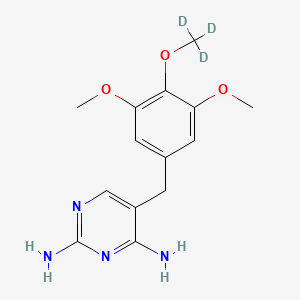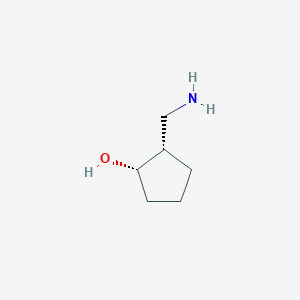
Terfenadine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Terfenadine-d3: is a deuterated form of terfenadine, an antihistamine that was widely used for the treatment of allergic conditions such as hay fever and urticaria. The deuterium atoms in this compound replace three hydrogen atoms, which can help in studying the pharmacokinetics and metabolic pathways of the drug without altering its pharmacological properties .
Mécanisme D'action
Target of Action
Terfenadine primarily targets the Histamine H1 receptor (H1R) . This receptor plays a crucial role in allergic reactions and inflammatory responses. Terfenadine also interacts with other molecular targets such as serotonin receptors , HERG protein , adrenergic receptors , dopamine D3 receptor , inducible nitric oxide synthase (iNOS) , epidermal growth factor receptor erbB1 (EGFR) , tyrosine-protein kinases , and C-C chemokine receptor type 5 (CCR5) .
Mode of Action
Terfenadine competes with histamine for binding at H1-receptor sites in the GI tract, uterus, large blood vessels, and bronchial muscle . This reversible binding of terfenadine to H1-receptors suppresses the formation of edema, flare, and pruritus resulting from histaminic activity .
Biochemical Pathways
Terfenadine modulates several biochemical pathways. It suppresses STAT3 phosphorylation and expression of its gene products by inhibiting MEK/ERK and JAK2 activation in cells . Furthermore, terfenadine diminishes the complex formation of MEK1/2 with β-arrestin 2 and dwindles the phosphorylation of PKC substrates .
Pharmacokinetics
Terfenadine undergoes extensive first-pass metabolism, which results in low plasma concentrations of the parent drug . The active metabolite of terfenadine is fexofenadine . Terfenadine interacts with CYP2D6 and CYP3A4 during its metabolism .
Result of Action
Terfenadine markedly attenuates the viability of cells by abrogating histamine H1 receptor (H1R) signaling . It modulates the balance of Bax and Bcl-2 , triggering cytochrome c discharge in the cytoplasm, thereby stimulating the caspase cascade and poly-(ADP-ribose) polymerase (PARP) degradation . Moreover, terfenadine suppresses murine double minute-2 (Mdm2) expression, whereas p53 expression increases .
Action Environment
The action of Terfenadine-d3 can be influenced by environmental factors. For instance, the type 3 deiodinase (D3), which inactivates thyroid hormone (TH) and protects developing tissues from undue TH action, is a key factor . D3 is highly expressed in the developing testis, and D3-deficient mice exhibit thyrotoxicosis and cell proliferation arrest in the neonatal testis .
Analyse Biochimique
Biochemical Properties
Terfenadine-d3, like Terfenadine, is an H1-receptor antagonist antihistamine . It competes with histamine for binding at H1-receptor sites in the GI tract, uterus, large blood vessels, and bronchial muscle . This reversible binding suppresses the formation of edema, flare, and pruritus resulting from histaminic activity .
Cellular Effects
This compound influences cell function by competing with histamine for binding at H1-receptor sites . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its competition with histamine for binding at H1-receptor sites . This binding is reversible and suppresses the formation of edema, flare, and pruritus resulting from histaminic activity .
Temporal Effects in Laboratory Settings
Studies on Terfenadine have shown that it has a relatively high elimination rate from the locust hemolymph .
Metabolic Pathways
This compound is likely involved in similar metabolic pathways as Terfenadine. Terfenadine is metabolized into fexofenadine, its active metabolite
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of terfenadine-d3 involves the incorporation of deuterium atoms into the terfenadine molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: : Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to achieve efficient and cost-effective production. Quality control measures are crucial to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: : Terfenadine-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its active metabolite, fexofenadine-d3.
Reduction: Reduction reactions can be used to modify the functional groups in the molecule.
Substitution: Halogenation and other substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products
Oxidation: Fexofenadine-d3
Reduction: Various reduced derivatives of this compound
Substitution: Halogenated derivatives of this compound
Applications De Recherche Scientifique
Chemistry: : Terfenadine-d3 is used in chemical research to study the metabolic pathways and degradation products of terfenadine. The incorporation of deuterium atoms allows for precise tracking using mass spectrometry .
Biology: : In biological research, this compound is used to investigate the interactions of terfenadine with biological targets, such as histamine receptors. The deuterated form provides insights into the drug’s binding affinity and kinetics .
Medicine: : this compound is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of terfenadine. This information is crucial for optimizing dosing regimens and minimizing side effects .
Industry: : In the pharmaceutical industry, this compound is used in the development of new antihistamine drugs. Its deuterated form helps in the identification of potential drug-drug interactions and the evaluation of drug safety profiles .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fexofenadine: The active metabolite of terfenadine, used as an antihistamine with a similar mechanism of action.
Astemizole: Another H1-receptor antagonist with a similar structure and function.
Loratadine: A second-generation antihistamine with fewer sedative effects compared to first-generation antihistamines.
Uniqueness: : Terfenadine-d3 is unique due to the incorporation of deuterium atoms, which allows for detailed pharmacokinetic and metabolic studies without altering the drug’s pharmacological properties. This makes it a valuable tool in both research and industrial applications .
Propriétés
Numéro CAS |
192584-82-0 |
|---|---|
Formule moléculaire |
C₃₂H₃₈D₃NO₂ |
Poids moléculaire |
474.69 |
Synonymes |
α-[4-(1,1-Dimethylethyl)phenyl]-4-(hydroxydiphenylmethyl)-1-piperidinebutan-α,β,β-d3-ol; α-[4-(1,1-Dimethylethyl)phenyl]-4-(hydroxydiphenylmethyl)-1-piperidinebutanol-d3; _x000B_α-(p-tert-Butylphenyl)-4-(α-hydroxy-α-phenylbenzyl)-1-piperidinebutanol-d3; All |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







